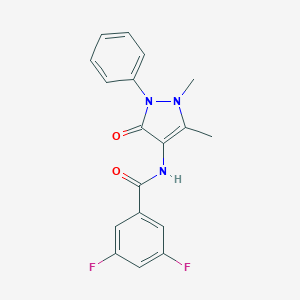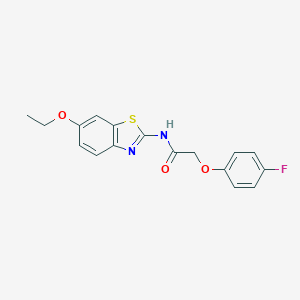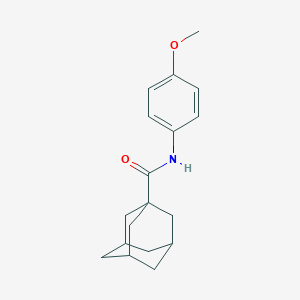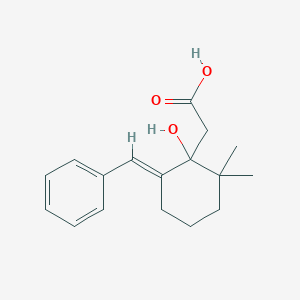
(6-Benzylidene-1-hydroxy-2,2-dimethylcyclohexyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Benzylidene-1-hydroxy-2,2-dimethylcyclohexyl)acetic acid, commonly known as BHDMCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BHDMCA is a derivative of cyclohexylacetic acid and is synthesized using specific methods.
Mécanisme D'action
BHDMCA exerts its effects through various mechanisms. The compound has been shown to inhibit the activity of specific enzymes involved in inflammation and tumor growth. BHDMCA has also been shown to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects:
BHDMCA has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in cells. BHDMCA has also been shown to inhibit tumor growth and induce cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
BHDMCA has several advantages for lab experiments. The compound is relatively easy to synthesize and has been shown to exhibit potent biological activity. However, BHDMCA has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for BHDMCA research. One potential area of research is the development of BHDMCA-based drug delivery systems for targeted cancer therapy. Another area of research is the investigation of BHDMCA's potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.
In conclusion, BHDMCA is a promising compound with potential applications in various fields. The compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of BHDMCA.
Méthodes De Synthèse
BHDMCA is synthesized using a specific method that involves the reaction of 6-benzylidene-2,2-dimethylcyclohexanone with malonic acid in the presence of a base. The resulting product is then hydrolyzed to obtain BHDMCA. The synthesis method has been optimized to obtain high yields of BHDMCA.
Applications De Recherche Scientifique
BHDMCA has been extensively studied for its potential applications in various fields. The compound has been shown to exhibit anti-inflammatory, antioxidant, and anti-tumor properties. BHDMCA has also been studied for its potential use as a drug delivery system due to its ability to target specific cells.
Propriétés
Nom du produit |
(6-Benzylidene-1-hydroxy-2,2-dimethylcyclohexyl)acetic acid |
|---|---|
Formule moléculaire |
C17H22O3 |
Poids moléculaire |
274.35 g/mol |
Nom IUPAC |
2-[(6E)-6-benzylidene-1-hydroxy-2,2-dimethylcyclohexyl]acetic acid |
InChI |
InChI=1S/C17H22O3/c1-16(2)10-6-9-14(17(16,20)12-15(18)19)11-13-7-4-3-5-8-13/h3-5,7-8,11,20H,6,9-10,12H2,1-2H3,(H,18,19)/b14-11+ |
Clé InChI |
CLQQCZWQFYFBCE-SDNWHVSQSA-N |
SMILES isomérique |
CC1(CCC/C(=C\C2=CC=CC=C2)/C1(CC(=O)O)O)C |
SMILES |
CC1(CCCC(=CC2=CC=CC=C2)C1(CC(=O)O)O)C |
SMILES canonique |
CC1(CCCC(=CC2=CC=CC=C2)C1(CC(=O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



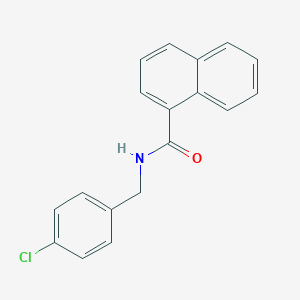
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide](/img/structure/B239904.png)
![N-[(4-methylpyridin-2-yl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B239906.png)
![N-{[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}butanamide](/img/structure/B239909.png)
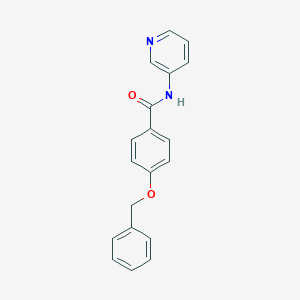
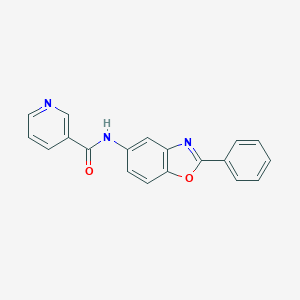
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B239918.png)
![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine](/img/structure/B239926.png)

